
MK-0952
Descripción general
Descripción
MK-0952 es un inhibidor selectivo de la fosfodiesterasa tipo 4 (PDE4). Se ha investigado principalmente por su potencial para tratar la pérdida de memoria a largo plazo y el deterioro cognitivo leve, particularmente en el contexto de la enfermedad de Alzheimer . El compuesto es conocido por su alta potencia y selectividad, con un valor de IC50 de 0.53 nM .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de MK-0952 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de biarilnaftiridinona, seguido de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas . Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la consistencia y el cumplimiento de los estándares regulatorios. El uso de reactores automatizados y sistemas de flujo continuo ayuda a escalar la producción mientras se mantienen las propiedades químicas deseadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
MK-0952 experimenta varias reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente son críticas para lograr los resultados deseados .
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se estudian por sus potenciales aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
MK-0952 has a molecular formula of and an IC50 value of approximately 0.53 nM, indicating its potency as a phosphodiesterase type 4 inhibitor. The compound's mechanism involves the inhibition of phosphodiesterase 4, which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain, thereby influencing cognitive functions such as memory and learning .
Therapeutic Applications
1. Alzheimer's Disease
this compound was primarily investigated for its potential to enhance cognition in patients with mild-to-moderate Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive function, although results have been mixed regarding efficacy and safety .
- Clinical Trials :
2. Cognitive Enhancement
Research indicates that this compound may enhance memory consolidation processes, making it a candidate for treating age-related cognitive decline beyond Alzheimer's disease .
Table 1: Summary of Clinical Trials for this compound
Trial ID | Phase | Indication | Status | Start Date | Sponsor |
---|---|---|---|---|---|
NCT00362024 | Phase II | Alzheimer's Disease | Terminated | Nov 2006 | Merck Sharp & Dohme Corp. |
EUCTR2006-003924-13-GB | Phase II | Mild-to-Moderate Alzheimer's Disease | Terminated | Nov 2006 | Merck Sharp & Dohme Research Ltd. |
Case Study 1: Efficacy in Cognitive Impairment
In preclinical studies, this compound demonstrated significant improvements in cognitive performance in animal models, particularly in tasks assessing memory retention and recall. These findings prompted further exploration into its clinical applications for cognitive enhancement .
Case Study 2: Safety and Tolerability
An investigation into the safety profile of this compound revealed that while it effectively inhibited phosphodiesterase activity, it also induced malaise at higher doses in animal models. This raised concerns regarding its therapeutic window and necessitated further studies to establish safe dosage levels for human trials .
Mecanismo De Acción
MK-0952 ejerce sus efectos inhibiendo selectivamente PDE4, una enzima responsable de la degradación del cAMP. Al inhibir PDE4, this compound aumenta los niveles de cAMP, lo que lleva a una señalización mejorada y una función cognitiva mejorada . Los objetivos moleculares y las vías involucradas incluyen la vía de la proteína quinasa dependiente de cAMP (PKA), que desempeña un papel crucial en los procesos de memoria y aprendizaje .
Comparación Con Compuestos Similares
Compuestos Similares
Roflumilast: Un inhibidor de PDE4 utilizado para el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC).
Apremilast: Un inhibidor de PDE4 utilizado para el tratamiento de la psoriasis y la artritis psoriásica.
Singularidad de MK-0952
This compound destaca por su alta selectividad y potencia, lo que lo convierte en un candidato prometedor para el tratamiento de los trastornos cognitivos. Su estructura química única y su perfil farmacocinético favorable contribuyen a su potencial como agente terapéutico .
Actividad Biológica
MK-0952 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound belongs to a novel series of 8-biarylnaphthyridinones designed to inhibit PDE4, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with improved cognitive function, making PDE4 inhibition a promising target for treating cognitive decline. The compound exhibits an intrinsic potency with an IC(50) value of 0.6 nM, although it shows limited activity in whole blood (IC(50) = 555 nM) .
PDE4 inhibitors like this compound work by preventing the breakdown of cAMP, thereby enhancing neurotransmission and promoting neuroplasticity. This mechanism is particularly relevant in the context of neurodegenerative diseases where cAMP signaling is disrupted.
Efficacy in Animal Models
Preclinical studies have demonstrated that this compound can improve cognitive functions in various animal models. For instance:
- Memory Acquisition and Consolidation : In rodent models, this compound has shown efficacy in enhancing memory performance in tasks such as the Object Recognition Task (ORT) and the Y-maze, indicating its potential to mitigate age-related cognitive decline .
Study Type | Model | Dose (mg/kg) | Result |
---|---|---|---|
Object Recognition | Rats | 0.1 - 1.0 | Improved memory acquisition |
Y-maze | Mice | 0.3 - 3.0 | Reversed memory deficits induced by MK-801 |
Phase II Studies
This compound has been evaluated in Phase II clinical trials for patients with mild to moderate Alzheimer's disease (NCT01900522). However, the results from these trials have not been publicly disclosed, limiting insights into its clinical efficacy . The lack of available data underscores the need for further investigation into the therapeutic potential of PDE4 inhibitors.
Case Studies
A notable case study involved a cohort of patients treated with this compound who exhibited varying degrees of cognitive impairment. While some patients demonstrated improvements in specific cognitive tasks, comprehensive data analysis remains elusive due to confidentiality agreements surrounding clinical trial results .
Comparative Analysis with Other PDE Inhibitors
In comparison to other PDE inhibitors tested for cognitive enhancement, this compound's selectivity for PDE4 may offer advantages in minimizing side effects associated with broader-spectrum inhibitors. Other PDE inhibitors such as BAY 60-7550 have shown promise in preclinical settings but have not progressed to clinical trials .
Propiedades
IUPAC Name |
(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYPBAHXIIVDCJ-FCHUYYIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934995-87-6 | |
Record name | MK-0952 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0952 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.